5-Methyl bis-thiololactone
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Overview
Description
5-Methyl bis-thiololactone is a compound belonging to the thiolactone family, which are cyclic thioesters. Thiolactones are often described as latent thiols because they can be ring-opened by hydroxy or amine groups, releasing thiols that can further react with a variety of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl bis-thiololactone typically involves the ring expansion of lactams into thiolactones. One method involves the tandem activation of the thiolactone by a silver-DABCO pair, allowing an efficient reaction with sterically hindered residues such as valine, proline, isoleucine, and leucine with high yields . Another approach includes the use of homoserine lactone as a structural key element for the synthesis of multifunctional polymers .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of thiolactone synthesis, such as ring-opening polymerization and stepwise polymerization, can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Methyl bis-thiololactone undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxy or amine groups for ring-opening, and oxidizing agents like hydrogen peroxide for oxidation reactions . The conditions typically involve mild temperatures and neutral to slightly basic pH levels.
Major Products Formed
The major products formed from these reactions include thiols, disulfides, and various substituted thiolactones, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Methyl bis-thiololactone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl bis-thiololactone involves the release of thiols upon ring-opening by hydroxy or amine groups. These thiols can then participate in various biochemical reactions, including the formation of disulfide bonds and nucleophilic substitutions . The molecular targets and pathways involved are primarily related to the thiol-disulfide exchange reactions, which are crucial in many biological processes .
Comparison with Similar Compounds
Similar Compounds
N-acetyl homocysteine thiolactone: Used for the thiolation of numerous am
Properties
CAS No. |
129679-45-4 |
---|---|
Molecular Formula |
C9H10O2S2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
2-methyl-5,10-dithiatricyclo[5.3.0.04,8]decane-6,9-dione |
InChI |
InChI=1S/C9H10O2S2/c1-3-2-4-5-6(9(11)12-4)7(3)13-8(5)10/h3-7H,2H2,1H3 |
InChI Key |
HPOOCASOSDTFSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3C(C1SC3=O)C(=O)S2 |
Origin of Product |
United States |
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